2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol
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Overview
Description
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino and methoxy groups: These functional groups can be introduced through substitution reactions using suitable reagents.
Coupling of the phenol and pyrimidine moieties: This step may involve the use of coupling agents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
5-Amino-2-methoxyphenol: Used in the synthesis of various organic compounds.
Uniqueness
What sets 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H25N3O3/c1-16-8-10-18(11-9-16)15-32-19-12-13-20(22(30)14-19)25-24(17(2)28-26(27)29-25)21-6-4-5-7-23(21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
InChI Key |
BDBFJQDWNODXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC(=C3C4=CC=CC=C4OC)C)N)O |
Origin of Product |
United States |
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